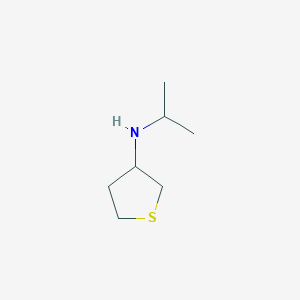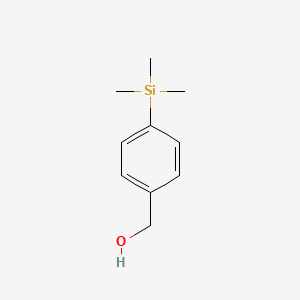![molecular formula C6H14N2O B11755103 [(Oxan-2-yl)methyl]hydrazine](/img/structure/B11755103.png)
[(Oxan-2-yl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Oxan-2-yl)methyl]hydrazine is a chemical compound with the molecular formula C6H14N2O. It is also known as 1-(tetrahydro-2H-pyran-2-ylmethyl)hydrazine. This compound is characterized by the presence of a hydrazine group attached to a tetrahydropyran ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-2-yl)methyl]hydrazine typically involves the reaction of hydrazine with a suitable precursor containing the tetrahydropyran ring. One common method is the reaction of tetrahydropyran-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Tetrahydropyran-2-carboxaldehyde+Hydrazine hydrate→this compound
The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated by distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[(Oxan-2-yl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized products such as oxan-2-ylmethyl oxides.
Reduction: Reduced products like hydrazine derivatives.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
[(Oxan-2-yl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(Oxan-2-yl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which may inhibit specific enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine compound with similar reactivity but lacks the tetrahydropyran ring.
Tetrahydropyran derivatives: Compounds containing the tetrahydropyran ring but different functional groups.
Uniqueness
[(Oxan-2-yl)methyl]hydrazine is unique due to the combination of the hydrazine group and the tetrahydropyran ring, which imparts specific reactivity and potential biological activities not found in simpler hydrazine or tetrahydropyran derivatives.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
oxan-2-ylmethylhydrazine |
InChI |
InChI=1S/C6H14N2O/c7-8-5-6-3-1-2-4-9-6/h6,8H,1-5,7H2 |
InChI Key |
IKOUNHFXBLUOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea](/img/structure/B11755054.png)

![[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755062.png)
![ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11755072.png)




![3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11755104.png)

